molecular formula C13H17N3O4 B2920204 N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034317-56-9

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2920204
CAS No.: 2034317-56-9
M. Wt: 279.296
InChI Key: SVCHZWFEZZJOMC-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is modified with an amino-oxoethyl group and a tetrahydro-2H-pyran-4-yl ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through a series of reactions, including amination and cyclization.

    Introduction of the Amino-Oxoethyl Group: This step involves the reaction of the nicotinamide core with an appropriate amino-oxoethyl reagent under controlled conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).

    Attachment of the Tetrahydro-2H-pyran-4-yl Ether Group: The final step involves the etherification of the nicotinamide derivative with tetrahydro-2H-pyran-4-ol, typically using an acid catalyst like p-toluenesulfonic acid (PTSA) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can be compared with other nicotinamide derivatives, such as:

    Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions.

    Nicotinamide riboside: A precursor to NAD+ with potential anti-aging properties.

    Nicotinamide mononucleotide (NMN): Another NAD+ precursor with similar biological activities.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other nicotinamide derivatives.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-11(17)8-16-13(18)9-1-2-12(15-7-9)20-10-3-5-19-6-4-10/h1-2,7,10H,3-6,8H2,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCHZWFEZZJOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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